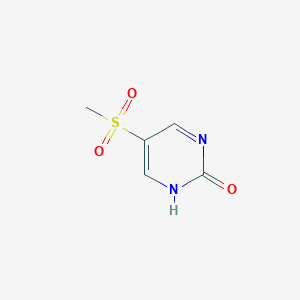![molecular formula C11H15N3O2 B7590554 2-Phenyl-2-[(2-aminopropanoyl)amino]acetamide](/img/structure/B7590554.png)
2-Phenyl-2-[(2-aminopropanoyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-2-[(2-aminopropanoyl)amino]acetamide, also known as phenylpiracetam, is a nootropic drug that has gained popularity for its cognitive-enhancing properties. It was first synthesized in Russia in 1983 and has since been used in scientific research to study its effects on the brain and cognitive function.
Mécanisme D'action
The exact mechanism of action of 2-Phenyl-2-[(2-aminopropanoyl)amino]acetamidetam is not fully understood. It is believed to work by modulating the activity of neurotransmitters in the brain, particularly acetylcholine and glutamate. It may also increase blood flow and oxygenation to the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
Phenylpiracetam has been shown to have a number of biochemical and physiological effects. It can increase the levels of dopamine and norepinephrine in the brain, which can improve mood and motivation. It can also increase the levels of acetylcholine, which is important for memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
Phenylpiracetam has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. It also has a low toxicity profile and is generally well-tolerated in humans. However, one limitation is that it can be expensive to produce in large quantities.
Orientations Futures
There are several potential future directions for research on 2-Phenyl-2-[(2-aminopropanoyl)amino]acetamidetam. One area of interest is its potential use in the treatment of cognitive disorders such as Alzheimer's disease and ADHD. Another area of interest is its potential use as a cognitive enhancer for healthy individuals, particularly in high-pressure situations such as exams or job interviews. Further research is also needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
Phenylpiracetam is synthesized by modifying the chemical structure of piracetam, another nootropic drug. The synthesis involves the reaction of 2-oxo-1-pyrrolidine acetamide with phenylhydrazine to form 2-phenyl-2-oxoacetamide. This compound is then reacted with bromoacetic acid to form 2-phenyl-2-[(2-bromoacetyl)amino]acetamide, which is then reacted with ammonia to form 2-Phenyl-2-[(2-aminopropanoyl)amino]acetamidetam.
Applications De Recherche Scientifique
Phenylpiracetam has been studied extensively for its cognitive-enhancing properties. It has been shown to improve memory, learning, and attention in animal models and humans. It has also been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease and ADHD.
Propriétés
IUPAC Name |
2-amino-N-(2-amino-2-oxo-1-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-7(12)11(16)14-9(10(13)15)8-5-3-2-4-6-8/h2-7,9H,12H2,1H3,(H2,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYFKODJRBBJAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1=CC=CC=C1)C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2-amino-2-oxo-1-phenylethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[(1-benzoylpyrrolidine-2-carbonyl)amino]propanoic acid](/img/structure/B7590477.png)

![1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole](/img/structure/B7590492.png)
![4'-Hydroxy-[1,1'-biphenyl]-2-ethanol](/img/structure/B7590497.png)




![3-{[(E)-furan-2-ylmethylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B7590560.png)
![Thiophene-2-carboxylic acid [(E)-2-bromo-3-phenyl-prop-2-en-(E)-ylidene]-hydrazide](/img/structure/B7590566.png)

![3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide](/img/structure/B7590574.png)
